2-Methyl-6,7,8,9-tetrahydro-3H-imidazo[4,5-f]quinoline dihydrochloride
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Overview
Description
2-Methyl-6,7,8,9-tetrahydro-3H-imidazo[4,5-f]quinoline dihydrochloride is a heterocyclic compound that belongs to the class of imidazoquinolines. This compound is known for its unique structure, which combines an imidazole ring fused with a quinoline ring. It has garnered interest in various fields of scientific research due to its potential biological and pharmacological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-6,7,8,9-tetrahydro-3H-imidazo[4,5-f]quinoline dihydrochloride typically involves the cyclization of histamine dihydrochloride with paraformaldehyde. The reaction is carried out in an aqueous medium and heated to reflux for several hours . This method is straightforward and yields the desired compound in good purity.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure maximum yield and purity. Additionally, purification steps like recrystallization or chromatography would be employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-6,7,8,9-tetrahydro-3H-imidazo[4,5-f]quinoline dihydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of tetrahydroquinoline derivatives.
Substitution: Electrophilic substitution reactions can occur on the imidazole ring, leading to various substituted derivatives
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted imidazoquinolines and tetrahydroquinolines, which can have different biological activities and applications.
Scientific Research Applications
2-Methyl-6,7,8,9-tetrahydro-3H-imidazo[4,5-f]quinoline dihydrochloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 2-Methyl-6,7,8,9-tetrahydro-3H-imidazo[4,5-f]quinoline dihydrochloride involves its interaction with specific molecular targets. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to the inhibition of key biological pathways, such as those involved in cell proliferation or microbial growth .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridines: These compounds share a similar imidazole ring structure but differ in the fused ring system.
Quinoline derivatives: These compounds have a quinoline ring but lack the imidazole fusion.
Benzimidazoles: These compounds have an imidazole ring fused with a benzene ring, offering different biological activities.
Uniqueness
2-Methyl-6,7,8,9-tetrahydro-3H-imidazo[4,5-f]quinoline dihydrochloride is unique due to its specific fusion of the imidazole and quinoline rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
2-methyl-6,7,8,9-tetrahydro-3H-imidazo[4,5-f]quinoline;dihydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3.2ClH/c1-7-13-10-5-4-9-8(11(10)14-7)3-2-6-12-9;;/h4-5,12H,2-3,6H2,1H3,(H,13,14);2*1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZJOJOBIYFUKEK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(N1)C=CC3=C2CCCN3.Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15Cl2N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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